molecular formula C20H25N3O5S B608658 Nampt-IN-1

Nampt-IN-1

Cat. No.: B608658
M. Wt: 419.5 g/mol
InChI Key: QHHSCLARESIWBH-UHFFFAOYSA-N
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Description

    Nampt-IN-1 (LSN3154567): is a chemical compound with the following properties:

    Function: this compound selectively inhibits NAMPT, a key enzyme in the NAD⁺ salvage pathway.

    NAD⁺ Salvage Pathway: NAMPT catalyzes the conversion of nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and adenosine triphosphate (ATP) into nicotinamide mononucleotide (NMN), a precursor of NAD⁺.

    Biological Importance: NAD⁺ plays critical roles in redox metabolism, aging, immune function, and DNA repair.

  • Mechanism of Action

    Target of Action

    Nampt-IN-1 is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the Nicotinamide Adenine Dinucleotide (NAD) salvage pathway . It plays a significant role in metabolic homeostasis and cell survival by synthesizing Nicotinamide Mononucleotide (NMN) through enzymatic activities .

    Mode of Action

    This compound interacts with NAMPT and inhibits its activity, with an IC50 of 3.1 nM . The inhibition of NAMPT leads to a decrease in the intracellular levels of NAD . This interaction and the resulting changes can affect various cellular processes that rely on NAD, including energy production and DNA repair .

    Biochemical Pathways

    NAMPT is involved in the NAD salvage pathway, where it catalyzes the condensation of Nicotinamide (NAM) and Phosphoribosyl Pyrophosphate (PRPP) into NMN . This is followed by the production of NAD via Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) . NAD is a crucial cofactor for hundreds of dehydrogenases in redox reactions, driving energy production . For example, NAD accepts electrons to yield NADH during glycolysis or the TCA cycle . Therefore, the inhibition of NAMPT by this compound can affect these biochemical pathways and their downstream effects.

    Result of Action

    The inhibition of NAMPT by this compound leads to a decrease in the intracellular levels of NAD . This can affect various cellular processes that rely on NAD, including energy production and DNA repair . Therefore, the molecular and cellular effects of this compound’s action include changes in energy metabolism and potential impacts on DNA repair mechanisms.

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, NAMPT expression is induced by circadian regulators CLOCK and BMAL1 Therefore, the time of day could potentially influence the efficacy of this compound Additionally, the cellular environment, including the presence of other molecules and the overall health of the cell, can also impact the action of this compound

    Preparation Methods

      Synthetic Routes: Details of the synthetic routes for Nampt-IN-1 are not explicitly available in the provided information.

      Industrial Production: Information regarding industrial-scale production methods is also limited.

  • Chemical Reactions Analysis

      Reactions: Nampt-IN-1 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions are not specified, but typical organic synthesis reagents may apply.

      Major Products: The major products resulting from these reactions are not explicitly mentioned.

  • Scientific Research Applications

      Chemistry: Nampt-IN-1 is valuable for studying NAD⁺ metabolism and related pathways.

      Biology: Researchers use it to investigate cellular processes influenced by NAD⁺ levels.

      Medicine: Its potential therapeutic applications include cancer treatment due to its broad-spectrum anticancer activity.

      Industry: Industrial applications are not explicitly described.

  • Comparison with Similar Compounds

      Uniqueness: Nampt-IN-1’s uniqueness lies in its selectivity for NAMPT.

      Similar Compounds: Unfortunately, specific similar compounds are not provided in the available data.

    Properties

    IUPAC Name

    2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QHHSCLARESIWBH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25N3O5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    419.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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